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Cat. No.: B8201601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HeE1-2Tyr is a non-nucleoside inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase

(RdRp), a critical enzyme for viral replication.[1][2] Originally identified as an inhibitor of

flavivirus RdRp, HeE1-2Tyr has demonstrated efficacy against SARS-CoV-2 in in-vitro and cell-

based assays, making it a molecule of significant interest for antiviral drug development.[1][3]

Its mechanism of action involves binding to the RNA binding site of the RdRp, effectively

competing with the RNA template and halting viral replication.[4][5] This document provides

detailed methodologies for the chemical synthesis of HeE1-2Tyr for research purposes,

including the preparation of its core pyridobenzothiazole scaffold and subsequent

functionalization.

Data Presentation: Synthesis Overview and Key
Intermediates
The synthesis of HeE1-2Tyr can be accomplished through a multi-step process involving the

construction of a key pyridobenzothiazole intermediate followed by amide coupling with L-

tyrosine methyl ester. The following table summarizes the key reaction steps and typical yields

for the synthesis of a closely related analogue, providing a reference for the expected

outcomes for HeE1-2Tyr synthesis.
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Step Reaction Key Reagents Solvent(s)
Typical Yield
(%)

1

Formation of 2-

azido-5-

(benzyloxy)anilin

e

4-

(Benzyloxy)anilin

e hydrochloride,

TMSN₃, TfOH

DCM Not Reported

2

Synthesis of 1-

azido-4-

(benzyloxy)-2-

iodobenzene

Intermediate

from Step 1,

NaNO₂, KI,

H₂SO₄

Acetonitrile, H₂O 68%

3

Formation of 2-

(4-

(benzyloxy)phen

yl)-6-(benzyloxy)-

benzothiazole

Intermediate

from Step 2, 4-

(benzyloxy)thiob

enzamide, CuI,

K₂CO₃

Toluene 65%

4

Deprotection to

form 2-(4-

hydroxyphenyl)-

benzothiazol-6-ol

Intermediate

from Step 3,

BBr₃

DCM 85%

5

Synthesis of the

Pyridobenzothiaz

ole Core

Intermediate

from Step 4,

Diethyl malonate,

NaH

DMF 55%

6 Amide Coupling

Pyridobenzothiaz

ole Core, L-

Tyrosine methyl

ester, EDCI,

HOBt, TEA

DCM, DMF 50%[6]

7 Final Hydrolysis
Coupled Product,

LiOH·H₂O

1,4-Dioxane,

H₂O
Quantitative
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The following protocols are adapted from established synthetic routes for HeE1-2Tyr
analogues and the pyridobenzothiazole scaffold.[7] Researchers should exercise standard

laboratory safety precautions.

Part 1: Synthesis of the Pyridobenzothiazole Carboxylic
Acid Core
Step 1: Synthesis of Ethyl 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-

carboxylate

To a solution of 2-cyano-6-(benzyloxy)benzothiazole (1.0 eq) in anhydrous DMF, add diethyl

malonate (1.5 eq) and sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at

0 °C under an inert atmosphere.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of water and acidify with 1M HCl.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the title compound.

Step 2: Hydrolysis to 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxylic acid

Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of 1,4-dioxane and water

(4:1).

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4

hours.

Monitor the reaction by TLC until the starting material is consumed.

Acidify the reaction mixture with 1M HCl to pH 2-3.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield

the carboxylic acid intermediate.

Part 2: Amide Coupling and Final Deprotection
Step 3: Synthesis of Methyl (S)-2-(8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-

carboxamido)-3-(4-hydroxyphenyl)propanoate

To a solution of the carboxylic acid intermediate from Part 1 (1.0 eq) in a mixture of DCM and

DMF, add L-tyrosine methyl ester hydrochloride (1.2 eq), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and 1-hydroxybenzotriazole (HOBt) (1.5

eq).

Cool the mixture to 0 °C and add triethylamine (TEA) (2.5 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol

gradient) to obtain the coupled product.

Step 4: Synthesis of HeE1-2Tyr

Dissolve the product from Step 3 (1.0 eq) in a mixture of 1,4-dioxane and water (4:1).

Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 45 minutes.[7]

Acidify the reaction mixture with 1M HCl to precipitate the final product.

Collect the solid by filtration, wash with water, and dry under vacuum to yield HeE1-2Tyr.
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Caption: Synthetic workflow for HeE1-2Tyr.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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